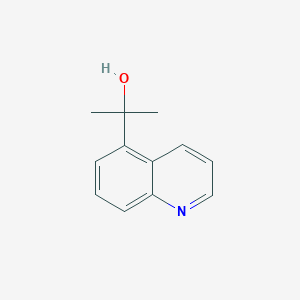

2-(Quinolin-5-yl)propan-2-ol

Description

2-(Quinolin-5-yl)propan-2-ol is a tertiary alcohol derivative featuring a quinoline moiety substituted at the 5-position. The propan-2-ol group in this structure may enhance solubility or modulate interactions with biological targets. Structural analogs, such as indole-based propan-2-ol derivatives, have been investigated for cardiovascular and adrenoceptor-related activities, which may offer indirect insights for comparison .

Properties

IUPAC Name |

2-quinolin-5-ylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-12(2,14)10-6-3-7-11-9(10)5-4-8-13-11/h3-8,14H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKWRVAJIQLQAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C2C=CC=NC2=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-5-yl)propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of quinoline with a suitable alkylating agent under basic conditions. For example, the reaction of quinoline with 2-bromo-2-propanol in the presence of a base such as potassium carbonate can yield 2-(Quinolin-5-yl)propan-2-ol. The reaction is typically carried out in an organic solvent such as dimethylformamide or acetonitrile at elevated temperatures.

Another approach involves the reduction of 2-(Quinolin-5-yl)propan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This method provides a straightforward route to the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of 2-(Quinolin-5-yl)propan-2-ol may involve large-scale alkylation or reduction processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Continuous flow reactors and other advanced technologies may be employed to optimize the reaction conditions and improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-5-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The quinoline ring can be reduced to tetrahydroquinoline using hydrogenation catalysts such as palladium on carbon.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents such as thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products Formed

Oxidation: 2-(Quinolin-5-yl)propan-2-one.

Reduction: 2-(Tetrahydroquinolin-5-yl)propan-2-ol.

Substitution: 2-(Quinolin-5-yl)propan-2-chloride or 2-(Quinolin-5-yl)propan-2-bromide.

Scientific Research Applications

2-(Quinolin-5-yl)propan-2-ol has several scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including antimalarial, antimicrobial, and anticancer agents.

Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules with potential therapeutic applications.

Industrial Applications: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Quinolin-5-yl)propan-2-ol depends on its specific application. In medicinal chemistry, quinoline derivatives are known to interact with various molecular targets, including enzymes and receptors. For example, some quinoline derivatives inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. The exact mechanism of action of 2-(Quinolin-5-yl)propan-2-ol would depend on its specific structure and the biological target it interacts with.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While 2-(Quinolin-5-yl)propan-2-ol itself lacks direct experimental data in the provided evidence, comparisons can be drawn to structurally related propan-2-ol derivatives with aromatic substituents.

Table 1: Structural and Functional Comparison

Key Observations :

Structural Differences: Aromatic Core: The quinoline moiety in 2-(Quinolin-5-yl)propan-2-ol is a fused bicyclic system with a nitrogen atom, while the compared indole derivatives have a single heterocyclic ring. Quinoline’s extended π-system and basic nitrogen may influence lipophilicity and receptor binding compared to indole’s planar structure . Substituents: The indole-based compounds feature methoxy and phenoxy groups linked via ether and amine chains, which likely enhance their adrenoceptor affinity.

Biological Activity: The indole derivatives in exhibit significant α1-, α2-, and β1-adrenoceptor binding, antiarrhythmic, and hypotensive effects. These activities correlate with their methoxyphenoxy and ethylamino side chains, which mimic endogenous adrenergic ligands . For 2-(Quinolin-5-yl)propan-2-ol, the absence of analogous substituents suggests divergent pharmacological profiles. Quinoline’s inherent properties (e.g., metal chelation, DNA intercalation) might shift its activity toward anticancer or antimicrobial pathways, though this remains speculative without experimental data.

Physicochemical Properties: The propan-2-ol group in all compounds improves water solubility, but the quinoline core may increase logP (lipophilicity) compared to indole derivatives, affecting bioavailability and membrane permeability.

Biological Activity

2-(Quinolin-5-yl)propan-2-ol, commonly referred to as QP-2OH, is a synthetic organic compound characterized by a quinoline moiety linked to a propanol structure. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, anti-cancer, antimicrobial, and neuroprotective properties. This article aims to provide a comprehensive overview of the biological activity of QP-2OH, supported by recent research findings and case studies.

Molecular Formula: C13H13NO

Molecular Weight: 199.25 g/mol

Melting Point: 70-74 °C

Solubility: Soluble in organic solvents (ethanol, methanol, acetone); insoluble in water.

Anti-Cancer Properties

Recent studies have highlighted the potential of QP-2OH in cancer treatment. The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Human Amelanotic Melanoma (C-32)

- Breast Adenocarcinoma (MDA-MB-231)

- Lung Adenocarcinoma (A549)

In vitro studies have shown that QP-2OH exhibits an IC50 value comparable to established chemotherapeutic agents like cisplatin and doxorubicin, indicating its potential as an effective anti-cancer agent .

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| C-32 | 25 | |

| MDA-MB-231 | 30 | |

| A549 | 20 |

Antimicrobial Activity

QP-2OH has also been evaluated for its antimicrobial properties. It has shown effectiveness against both gram-positive and gram-negative bacteria. Notably, it demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus ATCC 29213 | 32 | |

| Enterococcus faecalis ATCC 29212 | 64 | |

| MRSA | 16 |

Neuroprotective Effects

In experimental models of Parkinson's disease, QP-2OH exhibited neuroprotective effects by reducing oxidative stress and inflammation. Studies suggest that it may enhance neuronal survival through the modulation of inflammatory pathways.

The biological activity of QP-2OH is attributed to its ability to interact with various molecular targets:

- Inhibition of Cell Proliferation: QP-2OH can induce apoptosis in cancer cells by altering the expression of key regulatory proteins such as P53 and BCL-2.

- Antimicrobial Mechanism: The compound disrupts bacterial cell wall synthesis and function, leading to cell death.

- Neuroprotection: It reduces the production of pro-inflammatory cytokines and enhances antioxidant defenses within neuronal cells.

Study on Anticancer Activity

A study conducted on the anticancer effects of QP-2OH involved treating human melanoma cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting that QP-2OH effectively triggers programmed cell death in malignant cells .

Study on Antimicrobial Activity

In another study, QP-2OH was tested against clinical isolates of MRSA. The compound exhibited significant bactericidal activity at low concentrations, highlighting its potential as a therapeutic agent for treating resistant bacterial infections.

Toxicity and Safety

Toxicological assessments indicate that QP-2OH has low toxicity profiles, with an LD50 greater than 2000 mg/kg in mice models. This suggests that it may be safe for use in therapeutic applications; however, further studies are necessary to fully understand its safety profile in humans.

Future Directions

Despite promising findings regarding the biological activities of QP-2OH, research is still in its early stages. Future studies should focus on:

- Improving Solubility: Enhancing the solubility of QP-2OH could improve its bioavailability and therapeutic efficacy.

- Exploring Derivatives: Investigating analogs and derivatives may yield compounds with enhanced biological activities.

- Clinical Trials: Conducting clinical trials to assess the efficacy and safety of QP-2OH in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.